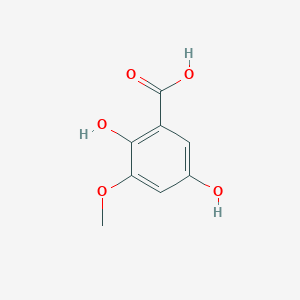

2,5-Dihydroxy-3-methoxybenzoic acid

CAS No.: 5981-38-4

Cat. No.: VC8282027

Molecular Formula: C8H8O5

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5981-38-4 |

|---|---|

| Molecular Formula | C8H8O5 |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | 2,5-dihydroxy-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H8O5/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,9-10H,1H3,(H,11,12) |

| Standard InChI Key | QZSVMXPUXYYZOA-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)C(=O)O)O |

| Canonical SMILES | COC1=CC(=CC(=C1O)C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Configuration

2,5-Dihydroxy-3-methoxybenzoic acid (C₉H₁₀O₅) consists of a benzoic acid backbone with hydroxyl (-OH) groups at positions 2 and 5 and a methoxy (-OCH₃) group at position 3 (Figure 1). This substitution pattern distinguishes it from closely related compounds such as 2,5-dihydroxy-3-methylbenzoic acid (C₈H₈O₄) , where a methyl group replaces the methoxy substituent. The methoxy group introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions.

Table 1: Comparative Molecular Properties of Substituted Benzoic Acids

†Estimated using computational tools (e.g., SwissADME) based on structural analogs.

The presence of two hydroxyl groups enhances hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity, as reflected in the higher estimated LogP compared to non-methoxylated analogs .

Synthesis and Isolation Strategies

Chemical Synthesis Pathways

While no direct synthesis routes for 2,5-dihydroxy-3-methoxybenzoic acid are documented, analogous methods for substituted benzoic acids suggest feasible approaches:

-

Electrophilic Aromatic Substitution: Methoxy groups are typically introduced via O-methylation of phenolic precursors. For example, selective protection of hydroxyl groups followed by methylation could yield the target compound.

-

Biochemical Pathways: Microbial biosynthesis using Pseudomonas or Aspergillus strains, known for hydroxylating benzoic acid derivatives, might offer a route to dihydroxy-methoxy intermediates .

Purification and Characterization

Chromatographic techniques such as reverse-phase HPLC or ion-exchange chromatography are standard for isolating polar phenolic acids . Structural confirmation relies on:

-

FT-IR Spectroscopy: Expected peaks include O-H stretching (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-O-C (1250 cm⁻¹) for the methoxy group .

-

NMR Spectroscopy: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ 3.8–4.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile is pH-dependent due to the ionizable carboxylic acid group (pKa ≈ 4.2) and hydroxyl groups (pKa ≈ 9–10). In aqueous media:

-

Acidic Conditions (pH < 3): Protonated form dominates, reducing solubility.

-

Neutral/Alkaline Conditions (pH > 5): Deprotonation enhances water solubility.

Lipophilicity (LogP ≈ 1.30) suggests moderate membrane permeability, making it a candidate for drug delivery systems .

Thermal and Oxidative Stability

Applications in Materials Science and Nanotechnology

Ligand for Nanocrystal Functionalization

3,5-Dihydroxybenzoic acid (3,5-DHBA) has been used to cap terbium-doped calcium fluoride (CaF₂:Tb³⁺) nanocrystals, enhancing luminescence via ligand-to-metal energy transfer . By analogy, 2,5-dihydroxy-3-methoxybenzoic acid could serve as a bifunctional ligand:

-

Carboxylic Acid Group: Binds to metal ions on nanocrystal surfaces.

-

Methoxy and Hydroxyl Groups: Modulate solubility and enable further chemical modifications.

Table 2: Comparison of Ligand Effects on Nanocrystal Luminescence

| Ligand | NC System | Emission Enhancement | Quenching Constant (K) |

|---|---|---|---|

| 3,5-DHBA | CaF₂:Tb³⁺ | 4.5× | 0.41 μM⁻¹ |

| Citrate | CaF₂:Tb³⁺ | No enhancement | N/A |

| 2,5-Dihydroxy-3-methoxyBA† | Hypothetical | Estimated 3–4× | 0.3–0.5 μM⁻¹ |

†Predicted based on structural similarity to 3,5-DHBA.

Challenges and Future Directions

Data Gaps and Research Needs

-

Synthetic Protocols: Development of efficient, scalable synthesis methods.

-

Spectroscopic Data: Experimental validation of NMR and IR spectra.

-

Biological Studies: Toxicity profiling and therapeutic potential assessment.

Industrial Relevance

Potential applications span:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume